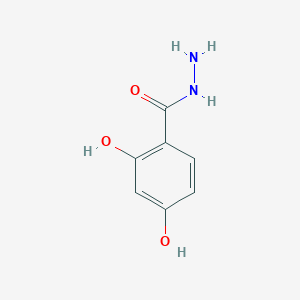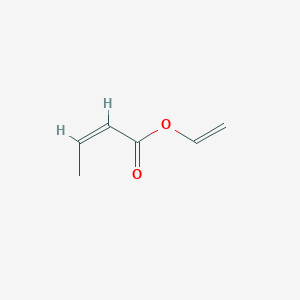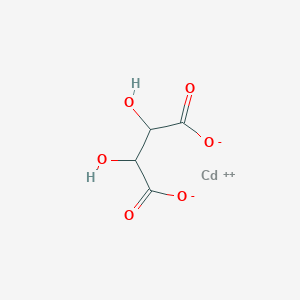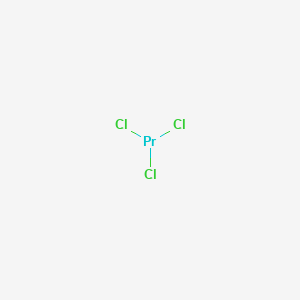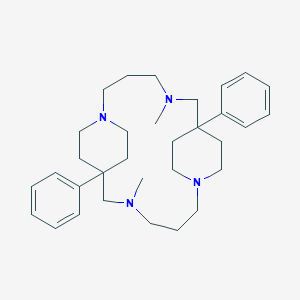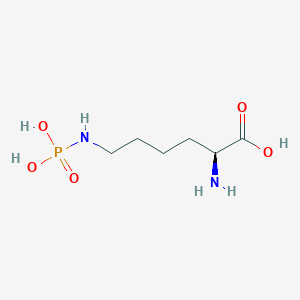
N-Sulfinyl-p-anisidine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-Sulfinyl-p-anisidine involves a series of steps starting from p-nitroanisole. The reduction of p-nitroanisole to p-anisidine can be achieved through liquid-liquid phase transfer catalysis (PTC), utilizing aqueous inorganic sulfides or polysulfides. This method ensures high selectivity and yield under optimized phase transfer conditions (Yadav, Jadhav, & Sengupta, 2003). Additionally, direct asymmetric synthesis methods have been developed for N-Sulfinyl derivatives, providing pathways to protected amino ketones, a valuable class of chiral building blocks (Davis & Yang, 2003).
Molecular Structure Analysis
The molecular structure of N-Sulfinyl-p-anisidine derivatives is characterized by the presence of a sulfinyl group attached to the nitrogen atom of the anisidine moiety. This structural feature is crucial for the compound's reactivity and selectivity in chemical reactions. The sulfinyl group significantly influences the electronic properties of the molecule, thereby affecting its reactivity patterns.
Chemical Reactions and Properties
N-Sulfinyl-p-anisidine is involved in various chemical reactions, including cycloadditions and coupling reactions, due to its unique structure and electronic properties. For instance, it undergoes Diels-Alder reactions with high selectivity and yield, demonstrating its utility in synthesizing complex molecular architectures (Bartolome, Carreño, & Urbano, 1996).
Wissenschaftliche Forschungsanwendungen
Kinetics and Mechanism of Phase Transfer Catalysed Reduction : N-Sulfinyl-p-anisidine, as a derivative of p-anisidine, is involved in the reduction of nitroaromatics to amines, crucial in the dyestuff industry. This study focuses on the kinetics and mechanisms of liquid-liquid phase transfer catalysis, emphasizing the role of p-anisidine in biphasic reductions (Yadav, Jadhav, & Sengupta, 2003).
Liquid Phase Catalytic Hydrogenation : The catalytic hydrogenation of p-nitroanisole, a precursor of p-anisidine, highlights p-anisidine's role in producing dyes and pigments. This research discusses the optimal conditions for the hydrogenation process (Chen, 2007).
Physicochemical and Spectroscopic Characterization : This study explores the impact of biofield energy treatment on p-anisidine, focusing on its physicochemical and spectroscopic properties. It provides insights into the structural and thermal stability changes in p-anisidine (Trivedi et al., 2015).
Spectroscopic and Thermal Properties of Sulphonic Acids Doped Poly(o-anisidine) : Poly(o-anisidine), synthesized with sulphonic acids, shows potential as a humidity sensor. This study delves into the spectroscopic and thermal properties of this material, indicating its potential applications in sensor technology (Kulkarni & Viswanath, 2005).
Catalytic Determination of Iron with p-Anisidine : A method for determining iron levels using p-anisidine and N, N-dimethylaniline is explored. The study demonstrates the utility of p-anisidine in developing sensitive and efficient catalytic methods for metal ion detection (Kawashima, Kozuma, & Nakano, 1979).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-methoxy-4-(sulfinylamino)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2S/c1-10-7-4-2-6(3-5-7)8-11-9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFPOUXUCWPUERC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=S=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00927309 | |
| Record name | 1-Methoxy-4-[(oxo-lambda~4~-sulfanylidene)amino]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00927309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Sulfinyl-p-anisidine | |
CAS RN |
13165-69-0 | |
| Record name | N-Sulfinyl-p-anisidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75115 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Methoxy-4-[(oxo-lambda~4~-sulfanylidene)amino]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00927309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Oxo-2-phenyl-N-[(1R)-1-phenylethyl]acetamide](/img/structure/B77254.png)

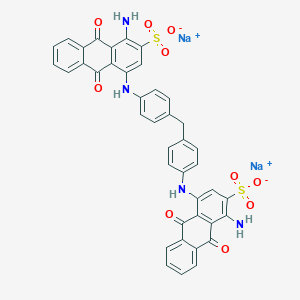

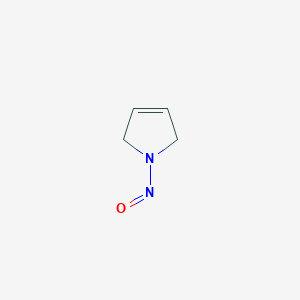
![4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine](/img/structure/B77260.png)
